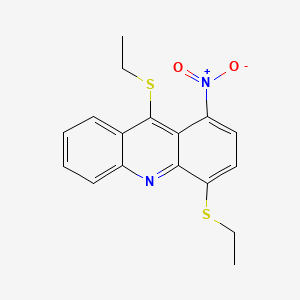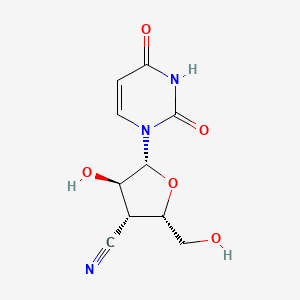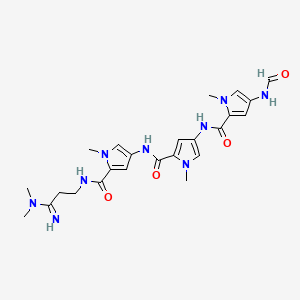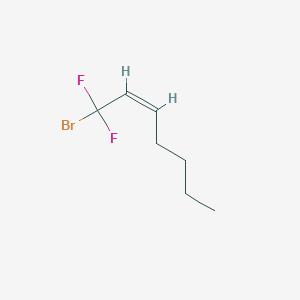
Nitralamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nitralamine is an organic compound characterized by the presence of a nitro group (−NO2) bonded to the nitrogen of an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Nitralamine can be synthesized through several methods, including:
-
Nitration of Amines: : This involves the direct nitration of primary or secondary amines using nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction typically requires controlled temperatures to prevent decomposition of the product.
R-NH2+HNO3→R-NH-NO2+H2O
-
Oxidation of Nitrosoamines: : Nitralamines can also be prepared by oxidizing nitrosoamines using oxidizing agents like hydrogen peroxide or potassium permanganate.
R-NH-NO+H2O2→R-NH-NO2+H2O
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure, to maximize yield and purity. Catalysts may also be employed to enhance reaction rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : Nitralamines can undergo further oxidation to form nitro compounds. This reaction is typically facilitated by strong oxidizing agents.
R-NH-NO2+KMnO4→R-NO2+MnO2+KOH
-
Reduction: : Reduction of nitralamines can yield amines or hydroxylamines, depending on the reducing agent and conditions used.
R-NH-NO2+H2→R-NH2+H2O
-
Substitution: : Nitralamines can participate in substitution reactions where the nitro group is replaced by other functional groups.
R-NH-NO2+NaOH→R-NH2+NaNO2
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Hydrogen gas, lithium aluminum hydride.
Substitution Reagents: Sodium hydroxide, halogens.
Major Products
Oxidation: Nitro compounds.
Reduction: Amines, hydroxylamines.
Substitution: Various substituted amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, nitralamines are used as intermediates in the synthesis of more complex organic molecules. They serve as precursors for the production of pharmaceuticals, agrochemicals, and dyes.
Biology
Nitralamines have been studied for their potential biological activity. Some derivatives exhibit antimicrobial and antifungal properties, making them candidates for new drug development.
Medicine
In medicine, nitralamines are explored for their potential use in cancer therapy due to their ability to interfere with cellular processes. They are also investigated for their role in the synthesis of active pharmaceutical ingredients.
Industry
Industrially, nitralamines are used in the manufacture of explosives and propellants due to their high energy content. They are also employed in the production of polymers and resins.
Mecanismo De Acción
The mechanism by which nitralamines exert their effects often involves the interaction with cellular components, leading to the disruption of normal cellular functions. For example, in antimicrobial applications, nitralamines can interfere with the synthesis of bacterial cell walls, leading to cell death. In cancer therapy, they may induce apoptosis by damaging DNA or inhibiting key enzymes involved in cell division.
Comparación Con Compuestos Similares
Similar Compounds
Nitrosamines: Compounds with a nitroso group (−NO) bonded to an amine. They are structurally similar but differ in their chemical reactivity and biological effects.
Nitroalkanes: Organic compounds with a nitro group bonded to an alkane. They are less reactive compared to nitralamines.
Amines: Compounds with an amino group (−NH2). They are more basic and less reactive towards oxidation compared to nitralamines.
Uniqueness
Nitralamines are unique due to their dual functional groups, which confer a combination of properties from both amines and nitro compounds. This duality allows them to participate in a wide range of chemical reactions, making them versatile intermediates in organic synthesis.
Propiedades
Número CAS |
71872-90-7 |
|---|---|
Fórmula molecular |
C10H13ClN2O2S |
Peso molecular |
260.74 g/mol |
Nombre IUPAC |
2-[1-(2-chlorophenyl)-2-nitroethyl]sulfanylethanamine |
InChI |
InChI=1S/C10H13ClN2O2S/c11-9-4-2-1-3-8(9)10(7-13(14)15)16-6-5-12/h1-4,10H,5-7,12H2 |
Clave InChI |
OQTNUAMHNGNKJC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(C[N+](=O)[O-])SCCN)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


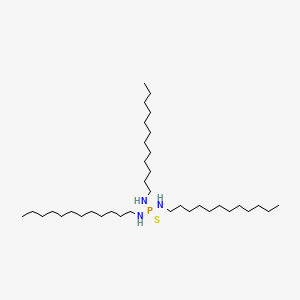


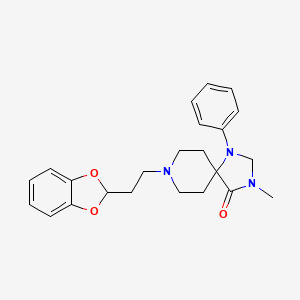
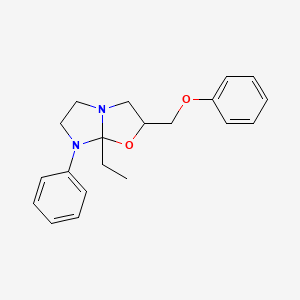


![sodium;(6S,7R)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12806969.png)
![4-(2-Iodophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12806974.png)
![2-Amino-4-methyl-6,7-dihydro-5H-thiopyrano[2,3-d]pyrimidin-7-ol](/img/structure/B12806975.png)
